molecular formula C19H22BN3O4 B7956409 1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid pincol ester

1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid pincol ester

Cat. No.: B7956409
M. Wt: 367.2 g/mol
InChI Key: LLNIVLRKZAEEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid pincol ester is a chemical compound with the molecular formula C19H22BN3O4. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid pincol ester typically involves multiple steps. One common synthetic route includes the reaction of 1,3-dioxoisoindoline with ethyl pyrazole-4-boronic acid pinacol ester under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid pincol ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize reaction efficiency .

Scientific Research Applications

1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid pincol ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid pincol ester involves its ability to form stable complexes with various molecular targets. In biological systems, it can interact with enzymes and proteins, modulating their activity and function. The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophilic groups, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid pincol ester can be compared with other boronic acid derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which provide specific reactivity and versatility in various chemical and biological applications .

Properties

IUPAC Name

2-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BN3O4/c1-18(2)19(3,4)27-20(26-18)13-11-21-22(12-13)9-10-23-16(24)14-7-5-6-8-15(14)17(23)25/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNIVLRKZAEEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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